molecular formula C18H18N2O3S B12167122 5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 117847-47-9

5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-

Cat. No.: B12167122
CAS No.: 117847-47-9
M. Wt: 342.4 g/mol
InChI Key: COBZNZXUZBBVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl- is a chemical compound with the molecular formula C18H18N2O3S and a molecular weight of 342.419 g/mol . This compound is known for its unique structure, which includes an oxazole ring, a sulfonyl group, and a phenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing an amine and a carboxylic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Oxazolamine derivatives: Compounds with similar structures but different substituents on the oxazole ring.

    Sulfonyl-containing compounds: Molecules that contain sulfonyl groups, which may have similar chemical properties.

    Phenyl-substituted compounds: Compounds with phenyl groups that may exhibit similar reactivity.

Uniqueness

5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

117847-47-9

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N,N-dimethyl-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H18N2O3S/c1-13-9-11-15(12-10-13)24(21,22)17-18(20(2)3)23-16(19-17)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

COBZNZXUZBBVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.